molecular formula C10H12F3N3 B13344368 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B13344368
M. Wt: 231.22 g/mol
InChI Key: AOIKBEZVTCTDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular formula C10H12F3N3 It is a pyrazole derivative, characterized by the presence of an isobutyl group, a trifluoromethyl group, and an acetonitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through the reaction of the pyrazole derivative with acetonitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s potency and bioactivity by increasing its lipophilicity and metabolic stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-isobutyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the acetonitrile group.

    1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the acetonitrile group.

Uniqueness

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and biological activity. The combination of the isobutyl, trifluoromethyl, and acetonitrile groups provides a distinct chemical profile that can be leveraged in various applications.

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

2-[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile

InChI

InChI=1S/C10H12F3N3/c1-7(2)6-16-8(3-4-14)5-9(15-16)10(11,12)13/h5,7H,3,6H2,1-2H3

InChI Key

AOIKBEZVTCTDSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(F)(F)F)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.